molecular formula C20H14F3NO4S B15121778 Methyl 4-({[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}methyl)benzoate

Methyl 4-({[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}methyl)benzoate

Cat. No.: B15121778
M. Wt: 421.4 g/mol
InChI Key: QHEDTJUASPXFIH-UHFFFAOYSA-N
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Description

Methyl 4-({[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}methyl)benzoate is a heterocyclic compound featuring a fused [1,3]dioxolo[4,5-g]quinoline core substituted with a trifluoromethyl group at position 6. A methyl benzoate moiety is linked via a sulfanyl methyl (-S-CH₂-) bridge to position 6 of the quinoline system. The methyl benzoate group may influence solubility and bioavailability.

Properties

Molecular Formula

C20H14F3NO4S

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 4-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C20H14F3NO4S/c1-26-19(25)12-4-2-11(3-5-12)9-29-18-7-14(20(21,22)23)13-6-16-17(28-10-27-16)8-15(13)24-18/h2-8H,9-10H2,1H3

InChI Key

QHEDTJUASPXFIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC4=C(C=C3C(=C2)C(F)(F)F)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the quinoline core, followed by the introduction of the trifluoromethyl group and the dioxolo ring. The final step involves the attachment of the benzoate moiety through a sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the various steps in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzoate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of METHYL 4-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)BENZOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the dioxolo ring contribute to its unique binding properties, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-(4-Hydroxy-3-methoxybenzyl)-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium (Compound 4, )

  • Core Structure: [1,3]dioxolo[4,5-g]isoquinolinium (positively charged isoquinoline derivative).
  • Substituents :
    • 4-Hydroxy-3-methoxybenzyl group at position 7.
    • Methyl group at position 4.
  • Functional Groups : Methoxy, hydroxyl, quaternary ammonium.
  • Key Properties: The quaternary ammonium center enhances water solubility compared to neutral analogs.
  • Synthesis : Prepared via alkylation of an intermediate with methyl iodide .
  • Comparison :
    • The target compound lacks a charged nitrogen and features a trifluoromethyl group instead of a methoxybenzyl substituent, likely improving metabolic stability and lipophilicity.
    • The sulfanyl methyl benzoate linkage in the target compound introduces ester and thioether functionalities, contrasting with the quaternary ammonium and benzyl groups in Compound 3.

Enantioselective γ-Addition Product (Compound 3t, )

  • Core Structure : [1,3]dioxolo[4,5-g]chromen (dihydrochromene fused with dioxolo).
  • Substituents :
    • Trifluoromethylphenyl group.
    • Styryl and phenyl groups at positions 7 and 8.
  • Functional Groups : Ketone, trifluoromethyl, vinyl.
  • Key Properties :
    • Enantioselective synthesis suggests chiral centers influence biological activity or material properties.
    • The chromen system may exhibit fluorescence or UV absorption due to extended conjugation.
  • Both compounds incorporate trifluoromethyl groups, but the target lacks stereochemical complexity, which may simplify synthesis .

Sulfonylurea Herbicides ()

  • Examples : Metsulfuron methyl, ethametsulfuron methyl.
  • Core Structure : 1,3,5-triazine with sulfonylurea bridge.
  • Functional Groups : Sulfonylurea, methyl benzoate, methoxy/methyl/ethoxy substituents.
  • Key Properties :
    • Sulfonylurea bridges inhibit acetolactate synthase (ALS), a herbicidal mechanism.
    • Methyl benzoate enhances membrane permeability.
  • Both share methyl benzoate moieties, suggesting comparable solubility profiles .

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Key Properties/Applications
Target Compound [1,3]dioxolo[4,5-g]quinoline Trifluoromethyl, methyl benzoate Thioether, ester, CF₃ High lipophilicity, potential agrochemical/pharmaceutical use
Compound 4 [1,3]dioxolo[4,5-g]isoquinolinium 4-Hydroxy-3-methoxybenzyl, methyl Quaternary ammonium, hydroxyl Enhanced solubility, bioactive
Compound 3t [1,3]dioxolo[4,5-g]chromen Trifluoromethylphenyl, styryl Ketone, CF₃, vinyl Enantioselective activity, fluorescence
Metsulfuron methyl 1,3,5-triazine Sulfonylurea, methyl benzoate Sulfonylurea, ester ALS inhibition, herbicide

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